Urechistachykinin II

Description

Properties

IUPAC Name |

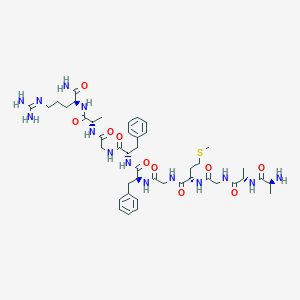

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H66N14O10S/c1-25(45)38(63)54-26(2)39(64)50-23-35(60)55-31(17-19-69-4)41(66)51-24-36(61)56-33(21-29-14-9-6-10-15-29)43(68)58-32(20-28-12-7-5-8-13-28)42(67)52-22-34(59)53-27(3)40(65)57-30(37(46)62)16-11-18-49-44(47)48/h5-10,12-15,25-27,30-33H,11,16-24,45H2,1-4H3,(H2,46,62)(H,50,64)(H,51,66)(H,52,67)(H,53,59)(H,54,63)(H,55,60)(H,56,61)(H,57,65)(H,58,68)(H4,47,48,49)/t25-,26-,27-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUMKXKCPAKKYFR-XHMOLBPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NCC(=O)NC(CCSC)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H66N14O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30164169 | |

| Record name | Urechistachykinin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

983.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149097-04-1 | |

| Record name | Urechistachykinin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149097041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urechistachykinin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30164169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Structural Elucidation of Urechistachykinin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urechistachykinin II is a neuropeptide belonging to the tachykinin family, originally isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus. As a member of a class of molecules known for their diverse physiological roles, including smooth muscle contraction and neurotransmission, understanding the structure of this compound is paramount for elucidating its mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of the known structural features of this compound, details established experimental protocols for its characterization, and explores its signaling pathway. While the precise three-dimensional structure of this compound has not been experimentally determined, this guide consolidates the available data on its primary structure and provides insights into its likely functional conformation based on related tachykinin peptides.

Primary Structure of this compound

The primary structure of this compound, determined by amino acid sequencing, reveals a decapeptide with a C-terminal amidation, a characteristic feature of many bioactive peptides.[1][2]

Table 1: Amino Acid Sequence of this compound [1][2]

| Position | Amino Acid (Three-Letter Code) | Amino Acid (One-Letter Code) |

| 1 | Ala | A |

| 2 | Ala | A |

| 3 | Gly | G |

| 4 | Met | M |

| 5 | Gly | G |

| 6 | Phe | F |

| 7 | Phe | F |

| 8 | Gly | G |

| 9 | Ala | A |

| 10 | Arg | R |

| C-terminus | Amidated | -NH2 |

Secondary and Tertiary Structure: An Unresolved Landscape

As of the latest available data, the definitive secondary and tertiary structures of this compound have not been elucidated through experimental methods such as Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. The small and flexible nature of many neuropeptides makes them challenging to crystallize for X-ray diffraction studies. Solution-state NMR could potentially provide insights into the conformational ensemble of this compound in different solvent environments, but such studies have not been published.

Circular dichroism (CD) spectroscopy, a technique used to assess the secondary structure of peptides in solution, has not been specifically reported for this compound. However, studies on other tachykinin peptides suggest that they often adopt a flexible, random coil conformation in aqueous solution and may assume a more ordered, helical structure upon binding to their receptors or in membrane-mimicking environments.

Experimental Protocols

While specific, detailed protocols for the isolation and characterization of this compound are not extensively published, this section outlines the general methodologies that would be employed for such a study, based on standard biochemical techniques for peptide analysis.

Peptide Purification

The initial isolation of this compound from the ventral nerve cords of Urechis unicinctus would typically involve a multi-step chromatographic process to achieve a high degree of purity.

Workflow for this compound Purification

Caption: A generalized workflow for the purification of this compound.

Methodology:

-

Extraction: Ventral nerve cords are homogenized in an acidic buffer (e.g., acetone-water-hydrochloric acid) to extract peptides and precipitate larger proteins.

-

Clarification: The homogenate is centrifuged to pellet cellular debris, and the supernatant containing the crude peptide extract is collected.

-

Solid-Phase Extraction (SPE): The crude extract is passed through a C18 SPE cartridge to desalt the sample and enrich for hydrophobic peptides.

-

Chromatographic Steps: A series of chromatographic techniques are employed for further purification:

-

Size-Exclusion Chromatography (SEC): To separate peptides based on their molecular weight.

-

Ion-Exchange Chromatography (IEX): To separate peptides based on their net charge at a specific pH.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique to separate peptides based on their hydrophobicity, often used as the final polishing step. Fractions are collected and monitored by UV absorbance at 214 nm and 280 nm.

-

Amino Acid Analysis

To confirm the amino acid composition of the purified peptide, quantitative amino acid analysis is performed.

Methodology:

-

Acid Hydrolysis: The purified peptide is hydrolyzed in 6 M HCl at 110°C for 24 hours to break the peptide bonds.

-

Derivatization: The liberated amino acids are derivatized with a reagent such as phenylisothiocyanate (PITC) to form phenylthiocarbamyl (PTC)-amino acids, which can be detected by UV absorbance.

-

Chromatographic Separation: The derivatized amino acids are separated by RP-HPLC.

-

Quantification: The amount of each amino acid is quantified by comparing the peak areas to those of a standard amino acid mixture.

Signaling Pathway of this compound

This compound exerts its biological effects by binding to a specific receptor. Studies have identified a G-protein coupled receptor (GPCR) from Urechis unicinctus, termed the urechistachykinin receptor (UTKR), which is activated by urechistachykinins.[3] Functional analyses have shown that the activation of UTKR leads to a calcium-dependent signal transduction pathway.[3]

While the complete signaling cascade for this compound has not been fully delineated, a hypothetical pathway can be constructed based on the known mechanisms of other tachykinin receptors.

Hypothetical Signaling Pathway of this compound

Caption: A hypothetical signaling pathway for this compound upon binding to its receptor, UTKR.

Pathway Description:

-

Receptor Binding: this compound binds to and activates its cognate G-protein coupled receptor, UTKR, on the cell surface.

-

G-Protein Activation: This binding event induces a conformational change in UTKR, leading to the activation of a heterotrimeric G-protein of the Gq alpha subunit family.

-

Phospholipase C Activation: The activated Gαq subunit stimulates the membrane-bound enzyme, phospholipase C (PLC).

-

Second Messenger Generation: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytoplasm.

-

Protein Kinase C Activation: The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC).

-

Cellular Response: Activated PKC phosphorylates various downstream target proteins, leading to a cascade of events that culminate in a specific cellular response, such as smooth muscle contraction.

Conclusion and Future Directions

This compound is a decapeptide with a well-defined primary structure, belonging to the tachykinin family. While its biological activity is mediated through a G-protein coupled receptor and a calcium-dependent signaling pathway, its three-dimensional structure remains to be determined. Future research efforts should focus on the structural elucidation of this compound, both in its free form and in complex with its receptor, UTKR. Such studies, likely employing NMR spectroscopy and computational modeling, will be instrumental in understanding the molecular basis of its bioactivity and could pave the way for the design of novel therapeutic agents targeting the tachykinin signaling system. Furthermore, a more detailed characterization of the downstream effectors in the this compound signaling cascade will provide a more complete picture of its physiological roles.

References

- 1. Multiple tachykinins and their receptors characterized in the gastropod mollusk Pacific abalone: Expression, signaling cascades, and potential role in regulating lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Discovery and Isolation of Urechistachykinin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urechistachykinin II (Uru-TK II) is a neuropeptide belonging to the tachykinin family, first isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and preliminary characterization of Uru-TK II. It includes detailed experimental protocols, a summary of its biological activity, and an exploration of its signaling pathway. This document is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and drug development who are interested in tachykinin-related peptides and their potential as therapeutic targets.

Introduction

Tachykinins are a diverse family of neuropeptides that play crucial roles in a wide range of physiological processes in both vertebrates and invertebrates.[2][3] In invertebrates, these peptides, often referred to as tachykinin-related peptides (TRPs), are known to be involved in the regulation of muscle contraction, sensory processing, and hormone release. The discovery of Urechistachykinin I and II in the echiuroid worm Urechis unicinctus expanded the known diversity of this peptide family.[1] Uru-TK II, with the amino acid sequence H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2, exhibits potent contractile activity on the body wall muscle of its native species and also potentiates contractions of the cockroach hindgut, a classic bioassay for tachykinin activity.[1][4]

Discovery and Isolation

Source Material

This compound was originally isolated from the ventral nerve cords of the marine echiuroid worm, Urechis unicinctus.[1] This organism, commonly known as the "fat innkeeper worm," provides a rich source of novel neuropeptides.

Experimental Protocols

The isolation of this compound involves a multi-step process of extraction and chromatographic purification. The following protocols are based on the methodologies described in the initial discovery.

2.2.1. Extraction of Neuropeptides from Ventral Nerve Cords

-

Tissue Homogenization: Ventral nerve cords are dissected from Urechis unicinctus and immediately frozen in liquid nitrogen to prevent enzymatic degradation. The frozen tissue is then homogenized in an acidic extraction buffer (e.g., acetone or methanol/water/acetic acid) to precipitate proteins and extract smaller peptides.

-

Centrifugation: The homogenate is centrifuged at high speed to pellet the precipitated proteins and cellular debris.

-

Supernatant Collection: The supernatant, containing the crude peptide extract, is carefully collected.

-

Drying: The organic solvent in the supernatant is removed by evaporation under vacuum. The remaining aqueous solution is then lyophilized to obtain a dry peptide powder.

2.2.2. Purification by Ion-Exchange Chromatography

-

Column: A cation-exchange chromatography column is utilized for the initial purification step.

-

Sample Loading: The lyophilized crude peptide extract is redissolved in a low ionic strength starting buffer and loaded onto the equilibrated column.

-

Elution: The column is washed with the starting buffer to remove unbound and weakly bound molecules. A linear gradient of increasing salt concentration (e.g., NaCl) is then applied to elute the bound peptides based on their net positive charge.

-

Fraction Collection: Fractions are collected throughout the elution process.

-

Bioassay: The biological activity of each fraction is assessed using a suitable bioassay, such as the cockroach hindgut contraction assay, to identify the fractions containing tachykinin-like activity.

2.2.3. Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Column: A C18 reverse-phase HPLC column is typically used for the subsequent purification steps.

-

Sample Loading: The active fractions from the ion-exchange chromatography are pooled, and the salt concentration is reduced. The sample is then injected onto the equilibrated RP-HPLC column.

-

Elution: A linear gradient of increasing organic solvent concentration (e.g., acetonitrile in water with a small amount of trifluoroacetic acid) is used to separate the peptides based on their hydrophobicity.

-

Fraction Collection and Monitoring: The elution profile is monitored by UV absorbance at 214 nm or 280 nm, and fractions corresponding to the absorbance peaks are collected.

-

Iterative Purification: Multiple rounds of RP-HPLC using different gradient conditions or column selectivities may be necessary to achieve a pure sample of this compound.

-

Purity Assessment: The purity of the final peptide is confirmed by analytical RP-HPLC and mass spectrometry.

Biological Activity and Bioassays

This compound has been shown to possess potent myotropic activity.

Contractile Activity on Urechis unicinctus Body Wall Muscle

Uru-TK II induces contractions of the inner circular body wall muscle of Urechis unicinctus.[1]

Experimental Protocol:

-

Muscle Preparation: A strip of the inner circular body wall muscle is dissected from the worm and mounted in an organ bath containing physiological saline.

-

Recording: One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record muscle tension.

-

Application of Uru-TK II: After a period of equilibration, this compound is added to the organ bath in a cumulative or non-cumulative manner to generate a dose-response curve.

-

Data Analysis: The increase in muscle tension is measured, and the effective concentration required to produce 50% of the maximal response (EC50) can be calculated.

Potentiation of Cockroach Hindgut Contractions

This compound potentiates the spontaneous rhythmic contractions of the isolated cockroach hindgut.[1][4] This is a classic and sensitive bioassay for tachykinin-related peptides.

Experimental Protocol:

-

Hindgut Dissection: The hindgut is dissected from an adult cockroach (e.g., Leucophaea maderae or Periplaneta americana) and mounted in an organ bath containing appropriate insect physiological saline.

-

Recording: Spontaneous rhythmic contractions are recorded using an isometric force transducer.

-

Application of Uru-TK II: this compound is added to the bath, and the potentiation of the frequency and/or amplitude of the spontaneous contractions is measured.

Signaling Pathway

This compound, like other tachykinins, is believed to exert its effects through a G-protein coupled receptor (GPCR).[5]

Urechistachykinin Receptor (UTKR)

A putative receptor for urechistachykinins, designated UTKR, has been identified in Urechis unicinctus.[5] Functional analysis of this receptor expressed in Xenopus oocytes has shown that it is activated by urechistachykinins and triggers a calcium-dependent signal transduction pathway.[6]

Proposed Signaling Cascade

Based on the known signaling mechanisms of other tachykinin receptors, the following pathway is proposed for this compound:

-

Receptor Binding: Uru-TK II binds to its specific GPCR, UTKR, on the surface of target cells, such as smooth muscle cells.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of a heterotrimeric G-protein, likely of the Gq/11 family.

-

Phospholipase C Activation: The activated alpha subunit of the G-protein stimulates the membrane-bound enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm.

-

Cellular Response: The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of downstream targets, ultimately resulting in smooth muscle contraction.

Data Presentation

| Property | Value | Reference |

| Amino Acid Sequence | H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 | [1] |

| Source Organism | Urechis unicinctus | [1] |

| Source Tissue | Ventral Nerve Cords | [1] |

| Primary Biological Activity | Contraction of body wall muscle; Potentiation of cockroach hindgut contractions | [1] |

| Receptor | Urechistachykinin Receptor (UTKR) - a GPCR | [5] |

| Signaling Pathway | Likely Gq/11-PLC-IP3-Ca2+ | [6] |

Visualizations

Caption: Experimental workflow for the isolation of this compound.

Caption: Proposed signaling pathway for this compound.

Conclusion

This compound is a significant member of the invertebrate tachykinin-related peptide family. Its discovery and initial characterization have provided valuable insights into the diversity and function of neuropeptides in echiuroid worms. The detailed protocols and signaling pathway information presented in this guide offer a foundation for further research into the physiological roles of Uru-TK II and its receptor, UTKR. Future studies may focus on elucidating the precise quantitative aspects of its biological activity, exploring its potential roles beyond muscle contraction, and investigating the therapeutic potential of targeting the Urechistachykinin signaling system.

References

- 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two Tachykinin-Related Peptides with Antimicrobial Activity Isolated from Triatoma infestans Hemolymph - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Urechistachykinin II: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Tachykinin-Related Neuropeptide from Urechis unicinctus

Introduction

Urechistachykinin II (Ue-TK-II) is a neuropeptide isolated from the ventral nerve cords of the marine spoon worm, Urechis unicinctus, commonly known as the fat innkeeper worm.[1] As a member of the tachykinin-related peptide family, Ue-TK-II exhibits significant homology with vertebrate and insect tachykinins.[1] This guide provides a comprehensive overview of the biochemical properties, physiological functions, signaling mechanisms, and relevant experimental methodologies for the study of Ue-TK-II, aimed at researchers, scientists, and professionals in the field of drug development.

Urechis unicinctus, the source organism, is a marine echiuran worm found in East Asia, particularly in the Bohai Gulf of China, and off the coasts of Korea and Hokkaido.[2] It is a detritivore that inhabits U-shaped burrows in sand and mud.[2]

Biochemical Properties of Urechistachykinin Peptides

Seven Urechistachykinins, designated Ue-TK-I through Ue-TK-VII, have been identified, all derived from a single precursor protein. The amino acid sequences of Ue-TK-I and Ue-TK-II have been determined through direct protein sequencing.

| Peptide | Amino Acid Sequence | Molecular Weight (Da) |

| Urechistachykinin I | H-Leu-Arg-Gln-Ser-Gln-Phe-Val-Gly-Ser-Arg-NH2 | Not Available |

| This compound | H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 | 984 [2] |

| Urechistachykinin III-VII | Not Individually Sequenced | Not Available |

Physiological Functions

The primary physiological role of this compound and its related peptides is the induction of muscle contraction. Additionally, these peptides have been shown to possess antimicrobial properties.

Muscle Contraction

Antimicrobial Activity

Urechistachykinins I and II have demonstrated antimicrobial effects.[3] The antimicrobial activity is linked to the hydrophobicity of the peptides and their ability to interact with and disrupt microbial membranes.[3] Structure-activity relationship studies, involving the substitution of amino acid residues, have indicated that the hydrophobic phenylalanine at position 6 (Phe-6) in Ue-TK-II plays a more critical role in its antimicrobial action than other residues.[3]

| Parameter | Value | Microorganism(s) |

| Minimum Inhibitory Concentration (MIC) | Not Available | Not Available |

Signaling Pathway of the Urechistachykinin Receptor

Urechistachykinins exert their effects through a dedicated G-protein coupled receptor (GPCR) known as the Urechistachykinin receptor (UTKR). The activation of UTKR initiates a canonical phosphoinositide signaling cascade.

Upon binding of Ue-TK-II to the UTKR, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq/11. The activated Gα subunit of Gq/11 stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the downstream cellular responses, primarily muscle contraction.

Caption: this compound signaling pathway.

Experimental Protocols

Peptide Isolation and Purification from Urechis unicinctus

This protocol outlines a general procedure for the extraction and purification of this compound from the ventral nerve cords of Urechis unicinctus.

Caption: Workflow for Ue-TK-II purification.

Methodology:

-

Tissue Extraction: Ventral nerve cords from Urechis unicinctus are dissected and homogenized in cold acetone containing hydrochloric acid.

-

Centrifugation: The homogenate is centrifuged at a high speed to pellet insoluble material.

-

Supernatant Collection and Preparation: The supernatant is collected, and the acetone is removed by evaporation. The resulting aqueous solution is then washed with petroleum ether to remove lipids.

-

Ion-Exchange Chromatography: The crude extract is subjected to cation-exchange chromatography. Peptides are eluted with a salt gradient.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Fractions showing biological activity (muscle contraction) are pooled and further purified by RP-HPLC on a C18 column.

-

A linear gradient of acetonitrile in water, both containing trifluoroacetic acid, is typically used for elution.

-

Elution is monitored by UV absorbance at 214 nm.

-

-

Bioassay-Guided Fractionation: Fractions from each purification step are tested for their ability to induce contraction in a suitable muscle preparation (e.g., Urechis unicinctus body wall muscle or cockroach hindgut) to identify the fractions containing the active peptide.

-

Final Purification and Characterization: Active fractions are subjected to further rounds of RP-HPLC using different gradient conditions or column chemistries until a single pure peptide is obtained. The purified peptide is then characterized by mass spectrometry to determine its molecular weight and amino acid sequencing to determine its primary structure.

In Vitro Muscle Contraction Assay

This protocol describes a method for assessing the contractile activity of Ue-TK-II on an isolated muscle preparation.

Methodology:

-

Tissue Preparation: The inner circular body-wall muscle of Urechis unicinctus is dissected and mounted in an organ bath containing physiological saline.

-

Apparatus Setup: The organ bath is maintained at a constant temperature and continuously aerated. One end of the muscle strip is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The muscle is allowed to equilibrate in the organ bath under a slight resting tension until a stable baseline is achieved.

-

Peptide Application: Ue-TK-II is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

-

Data Recording: The contractile response (increase in tension) is recorded for each concentration of the peptide.

-

Data Analysis: A dose-response curve is constructed by plotting the magnitude of the contraction against the logarithm of the peptide concentration. The EC50 value (the concentration of peptide that produces 50% of the maximal response) can then be calculated.

Receptor Binding Assay

This generalized protocol outlines the steps for a competitive radioligand binding assay to characterize the interaction of Ue-TK-II with its receptor.

Caption: Workflow for a receptor binding assay.

Methodology:

-

Membrane Preparation:

-

Tissue rich in UTKR (e.g., body wall muscle or nerve cords from Urechis unicinctus) is homogenized in a cold buffer.

-

The homogenate is subjected to differential centrifugation to isolate the crude membrane fraction.

-

The final membrane pellet is resuspended in an appropriate assay buffer.

-

-

Binding Reaction:

-

Aliquots of the membrane preparation are incubated with a constant concentration of a radiolabeled tachykinin ligand (e.g., [125I]-Bolton-Hunter substance P, which may cross-react, or a custom tritiated or iodinated Ue-TK-II) and varying concentrations of unlabeled Ue-TK-II as the competitor.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled tachykinin agonist.

-

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor (Ue-TK-II) concentration. The IC50 value (the concentration of Ue-TK-II that inhibits 50% of the specific radioligand binding) is determined, from which the equilibrium dissociation constant (Kd) can be calculated using the Cheng-Prusoff equation.

Antimicrobial Susceptibility Assay (Broth Microdilution)

This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of Ue-TK-II against various microbial strains.

Methodology:

-

Microorganism Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared in a suitable growth medium.

-

Peptide Dilution: Ue-TK-II is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: The standardized microbial inoculum is added to each well of the microtiter plate containing the peptide dilutions.

-

Controls: Positive (microorganisms in medium without peptide) and negative (medium only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time) for the growth of the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of Ue-TK-II that completely inhibits the visible growth of the microorganism.

Conclusion

This compound is a fascinating neuropeptide from the marine worm Urechis unicinctus with conserved functions related to muscle contraction, aligning it with the broader tachykinin family. Its antimicrobial properties also present an interesting avenue for further investigation. While the fundamental aspects of its biology and signaling pathway have been elucidated, a significant opportunity exists for further research to quantify its physiological effects, determine its receptor binding kinetics, and fully characterize its antimicrobial spectrum and mechanism of action. The protocols and information provided in this guide serve as a foundational resource for scientists and researchers aiming to explore the therapeutic and scientific potential of this compound.

References

- 1. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. The functional role of the tachykinin consensus region of urechistachykinin peptide family for its antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Physiological Function of Urechistachykinin II in Invertebrates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urechistachykinin II (UTK II) is a neuropeptide belonging to the tachykinin-related peptide (TRP) family, originally isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus.[1] Like other invertebrate TRPs, UTK II plays a significant role in regulating physiological processes, most notably muscle contraction. This technical guide provides a comprehensive overview of the physiological functions of UTK II, its molecular characteristics, its receptor signaling pathway, and detailed experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding. This document is intended to serve as a core resource for researchers in neurobiology, pharmacology, and drug development investigating tachykinin signaling in invertebrates.

Introduction to this compound and the Tachykinin-Related Peptide Family

Tachykinins are a widespread family of neuropeptides found in both vertebrates and invertebrates, characterized by a conserved C-terminal amino acid sequence.[2] Invertebrate tachykinin-related peptides (TRPs) are distinguished by the consensus C-terminal motif Phe-X-Gly-Y-Arg-NH2.[3] this compound (UTK II) was one of the first TRPs to be identified in a non-arthropod invertebrate, the marine worm Urechis unicinctus.[4]

UTK II is derived from a larger precursor protein that encodes multiple tachykinin-related peptides.[1] This precursor undergoes post-translational processing by prohormone convertases, which cleave at specific dibasic amino acid sites to release the mature peptides.[3][5] The primary physiological role of UTK II and other invertebrate TRPs is the stimulation of visceral muscle contraction, particularly in the digestive tract.[4]

Molecular Profile of this compound

| Property | Description | Reference |

| Name | This compound (UTK II) | [4] |

| Source Organism | Urechis unicinctus (Fat innkeeper worm) | [4][6] |

| Amino Acid Sequence | Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2 | [4] |

| Molecular Weight | 984 Da | [6] |

| C-terminal Motif | Phe-Phe-Gly-Ala-Arg-NH2 | [4] |

| Precursor | Prepro-urechistachykinin | [1] |

Physiological Functions and Bioactivity

The most well-documented physiological function of this compound is its potent myotropic (muscle-contracting) activity. This has been extensively characterized using isolated invertebrate hindgut preparations, a standard bioassay for tachykinin-related peptides.

Myotropic Activity

Table 1: Quantitative Bioactivity of Tachykinin-Related Peptides on Cockroach Hindgut

| Peptide Family | Preparation | Bioassay | Potency (EC50) | Reference |

| LemTRPs | Isolated hindgut of Leucophaea maderae | Muscle Contraction | ~1 x 10-9 M | [7] |

Urechistachykinin Receptor and Signaling Pathway

This compound exerts its physiological effects by binding to a specific G-protein coupled receptor (GPCR), known as the Urechistachykinin receptor (UTKR).

Receptor Characterization

The UTKR was identified and characterized through its heterologous expression in Xenopus laevis oocytes.[3] This system allows for the functional analysis of the receptor in a controlled environment.

Signaling Cascade

Activation of the UTKR by UTK II initiates a downstream signaling cascade that results in an increase in intracellular calcium concentration. This strongly suggests that the UTKR couples to a Gq/11-type G-protein.[8][9][10][11] The proposed signaling pathway is as follows:

-

Ligand Binding: UTK II binds to the extracellular domain of the UTKR.

-

G-Protein Activation: The receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gq/11 protein. The α-subunit of Gq/11 exchanges GDP for GTP and dissociates from the βγ-subunits.

-

Phospholipase C Activation: The activated Gαq/11 subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm.

-

Cellular Response: The rise in intracellular Ca2+ concentration leads to the activation of various downstream effectors, ultimately resulting in muscle contraction.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the physiological function of this compound.

Protocol for Cockroach Hindgut Muscle Contraction Bioassay

This protocol describes a standard method for assessing the myotropic activity of UTK II on an isolated cockroach hindgut.

Materials:

-

Adult cockroaches (Periplaneta americana)

-

Dissecting scissors, forceps, and pins

-

Sylgard-lined petri dish

-

Physiological saline (e.g., Pringle's saline: 154 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl2, 1.2 mM NaHCO3, pH 7.2)

-

Organ bath with aeration

-

Isotonic force transducer

-

Data acquisition system

-

This compound (synthetic)

-

Pipettes and tips

Procedure:

-

Dissection:

-

Anesthetize an adult cockroach by chilling on ice.

-

Decapitate the cockroach and make a dorsal incision along the abdomen.

-

Carefully remove the digestive tract and place it in a petri dish containing chilled physiological saline.

-

Isolate the hindgut, removing the malpighian tubules and any adhering fat tissue.

-

-

Organ Bath Setup:

-

Tie one end of the hindgut to a fixed hook at the bottom of the organ bath chamber.

-

Tie the other end to an isotonic force transducer.

-

Fill the organ bath with physiological saline and maintain a constant temperature (e.g., 28°C) and continuous aeration.

-

Allow the preparation to equilibrate for at least 30 minutes, with periodic washing, until a stable baseline of spontaneous contractions is achieved.

-

-

Data Acquisition:

-

Record the baseline spontaneous contractions for 5-10 minutes.

-

Add UTK II to the organ bath in a cumulative manner, starting with a low concentration (e.g., 10-11 M) and increasing the concentration stepwise after the response to the previous concentration has stabilized.

-

Record the contractile response at each concentration.

-

-

Data Analysis:

-

Measure the amplitude and/or frequency of contractions at each UTK II concentration.

-

Normalize the responses to the maximum response observed.

-

Plot the normalized response against the logarithm of the UTK II concentration to generate a dose-response curve.

-

Calculate the EC50 value from the dose-response curve.

-

Protocol for Heterologous Expression of UTKR in Xenopus Oocytes and Calcium Imaging

This protocol outlines the expression of the Urechistachykinin receptor in Xenopus oocytes and the subsequent measurement of intracellular calcium changes upon ligand stimulation using a fluorescent indicator.[12][13][14]

Materials:

-

Mature female Xenopus laevis

-

Collagenase solution

-

Oocyte culture medium (e.g., ND96)

-

cRNA encoding the Urechistachykinin receptor (UTKR)

-

Microinjection setup

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Fluorescence microscope or plate reader with appropriate filters

-

This compound (synthetic)

Procedure:

-

Oocyte Preparation:

-

Surgically remove a lobe of the ovary from an anesthetized Xenopus laevis.

-

Treat the ovarian tissue with collagenase to defolliculate the oocytes.

-

Manually select stage V-VI oocytes and store them in oocyte culture medium.

-

-

cRNA Injection:

-

Inject each oocyte with approximately 50 nl of UTKR cRNA solution (e.g., 1 ng/nl).

-

Incubate the injected oocytes for 2-4 days at 16-18°C to allow for receptor expression.

-

-

Calcium Indicator Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 5 µM) in oocyte culture medium containing a small amount of Pluronic F-127 to aid in dye solubilization.[15]

-

Incubate the oocytes in the Fluo-4 AM loading solution for 30-60 minutes at room temperature in the dark.

-

Wash the oocytes several times with fresh culture medium to remove extracellular dye.

-

-

Calcium Imaging:

-

Place the loaded oocytes in a recording chamber on the stage of a fluorescence microscope or in a microplate.

-

Perfuse the oocytes with oocyte culture medium and record the baseline fluorescence.

-

Apply UTK II to the oocytes via the perfusion system.

-

Record the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the response (ΔF/F0, where F0 is the baseline fluorescence).

-

Perform dose-response experiments to determine the EC50 of UTK II for the UTKR.

-

Protocol for MALDI-TOF Mass Spectrometry Analysis of Urechistachykinins

This protocol provides a general workflow for the identification of this compound and related peptides from invertebrate nerve tissue using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.[7][16][17][18]

Materials:

-

Urechis unicinctus ventral nerve cords

-

Homogenizer

-

Acidic extraction buffer (e.g., 90% methanol, 9% glacial acetic acid, 1% water)

-

Centrifuge

-

Solid-phase extraction (SPE) C18 cartridges

-

MALDI target plate

-

MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid [CHCA] in 50% acetonitrile/0.1% trifluoroacetic acid)

-

MALDI-TOF mass spectrometer

Procedure:

-

Peptide Extraction:

-

Dissect ventral nerve cords from Urechis unicinctus and immediately freeze them in liquid nitrogen.

-

Homogenize the frozen tissue in acidic extraction buffer.

-

Centrifuge the homogenate to pellet cellular debris.

-

Collect the supernatant containing the peptides.

-

-

Sample Cleanup:

-

Desalt and concentrate the peptide extract using a C18 SPE cartridge.

-

Elute the peptides with a high organic solvent solution (e.g., 70% acetonitrile/0.1% trifluoroacetic acid).

-

Dry the eluted sample in a vacuum centrifuge.

-

-

MALDI Sample Preparation:

-

Reconstitute the dried peptide extract in a small volume of 0.1% trifluoroacetic acid.

-

Spot a small aliquot (e.g., 1 µl) of the peptide solution onto the MALDI target plate and allow it to air dry.

-

Overlay the dried sample spot with 1 µl of the MALDI matrix solution and allow it to co-crystallize.[19]

-

-

Mass Spectrometry Analysis:

-

Load the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in the appropriate mass range for Urechistachykinins (e.g., 500-2000 Da).

-

Compare the observed masses to the theoretical mass of this compound (984 Da) and other potential Uru-TKs.

-

Perform tandem mass spectrometry (MS/MS) on the ion of interest to confirm its amino acid sequence.

-

Structure-Activity Relationships

The biological activity of this compound and other tachykinin-related peptides is highly dependent on their amino acid sequence, particularly the C-terminal region. Studies on various tachykinin analogs have revealed key structural features necessary for receptor binding and activation.[2][20][21][22]

-

C-terminal Amidation: The C-terminal arginine amide is crucial for the activity of invertebrate TRPs on their cognate receptors.

-

Conserved Phenylalanine: The phenylalanine residue at position -5 from the C-terminus is highly conserved and essential for activity.

-

Hydrophobic Core: The hydrophobic residues within the C-terminal region contribute significantly to receptor binding affinity.

Conclusion and Future Directions

This compound is a key member of the invertebrate tachykinin-related peptide family, with a primary role in neuromuscular regulation. Its potent myotropic activity, mediated through a Gq/11-coupled GPCR, highlights the conserved nature of tachykinin signaling across diverse invertebrate phyla. The detailed protocols provided in this guide offer a robust framework for the further investigation of UTK II and its receptor.

Future research should focus on:

-

Determining the precise EC50 value of UTK II on various invertebrate muscle preparations to provide a more complete quantitative profile.

-

Identifying the specific prohormone convertases responsible for processing the Urechistachykinin precursor in Urechis unicinctus.

-

Exploring the potential physiological roles of UTK II beyond muscle contraction, such as in neurotransmission and development.

-

Developing selective agonists and antagonists for the Urechistachykinin receptor to further probe its function and for potential applications in pest control or aquaculture.

This in-depth guide serves as a foundational resource to stimulate and support these future research endeavors, ultimately leading to a more comprehensive understanding of tachykinin signaling in invertebrates.

References

- 1. The muscular contractions of the midgut of the cockroach, Diploptera punctata: effects of the insect neuropeptides proctolin and leucomyosuppressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tachykinins and tachykinin receptors: structure and activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proprotein convertase - Wikipedia [en.wikipedia.org]

- 4. Two novel tachykinin-related neuropeptides in the echiuroid worm, Urechis unicinctus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Proprotein convertase 1 - Wikipedia [en.wikipedia.org]

- 6. uniprot.org [uniprot.org]

- 7. Measurement of Neuropeptides in Crustacean Hemolymph via MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anesthetics inhibit membrane receptor coupling to the Gq/11 heterotrimeric G protein in airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mechanosensitive Gq/11 Protein-Coupled Receptors Mediate Myogenic Vasoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Constitutively active Gq/11-coupled receptors enable signaling by co-expressed G(i/o)-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Gq/11-coupled receptors and protein synthesis in rat cardiomyocytes: role of Gi-proteins and protein kinase C-isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System - PMC [pmc.ncbi.nlm.nih.gov]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. MALDI-TOF mass spectrometry approaches to the characterisation of insect neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. drug.ku.dk [drug.ku.dk]

- 20. iris.unina.it [iris.unina.it]

- 21. Synthesis, activity on NK-3 tachykinin receptor and conformational solution studies of scyliorhinin II analogs modified at position 16 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Urechistachykinin II (Uru-TK II) is a neuropeptide isolated from the ventral nerve cords of the marine echiuroid worm, Urechis unicinctus.[1][2] It belongs to the tachykinin-related peptide (TRP) family, a diverse group of peptides found throughout the animal kingdom that share a conserved C-terminal amino acid sequence.[2][3] Invertebrate TRPs are characterized by the consensus sequence Phe-X-Gly-Y-Arg-NH2, which is crucial for their biological activity. Uru-TK II and its related peptides in Urechis unicinctus play a significant role in neuromuscular transmission, exhibiting potent contractile effects on the animal's body wall musculature.[2] This guide provides a comprehensive overview of the biochemical properties, physiological functions, and underlying signaling mechanisms of this compound, intended for researchers in neuropeptide biology and professionals in drug discovery and development.

Biochemical and Physiological Properties

This compound is one of at least seven tachykinin-related peptides encoded by a single precursor protein in Urechis unicinctus.[3] This is in contrast to mammalian tachykinin precursors, which typically encode only one or two tachykinin peptides.[3]

Table 1: Amino Acid Sequence and Properties of this compound

| Property | Value | Reference |

| Amino Acid Sequence | Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH₂ | [2] |

| Source | Ventral nerve cords of Urechis unicinctus | [2] |

| Peptide Family | Tachykinin-Related Peptide (TRP) | [1][3] |

| Known Biological Activity | Contraction of Urechis unicinctus inner circular body-wall muscle; Potentiation of spontaneous rhythmic contractions of the cockroach hindgut. | [2] |

Quantitative Data on Biological Activity

While specific binding affinity data (Ki or IC50) for this compound to its cognate receptor is not yet available in the literature, its functional potency has been characterized in a heterologous biological system. The contractile activity of this compound and other Urechistachykinins on the cockroach hindgut is reported to be potent.[1] Although a precise EC50 value for Uru-TK II is not provided, studies on other invertebrate tachykinin-related peptides acting on the cockroach hindgut can provide an approximate potency.

Table 2: Estimated Functional Potency of this compound

| Assay | Parameter | Estimated Value | Reference (for related peptides) |

| Cockroach Hindgut Contraction | Threshold Concentration | 2.5 x 10⁻¹⁰ M | [4] |

| ED50 | ~10⁻⁹ M | [4] |

Signaling Pathway

This compound exerts its physiological effects by activating a specific G-protein coupled receptor (GPCR) known as the Urechistachykinin receptor (UTKR).[5] Functional expression of UTKR in Xenopus oocytes has demonstrated that it is a receptor for Urechistachykinins I-V and VII.[5] Upon binding of this compound, the UTKR activates a calcium-dependent signal transduction pathway.[5] This is consistent with the known signaling mechanisms of other tachykinin receptors, which typically couple to Gq proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the release of calcium from intracellular stores.[6] The UTKR shows no selective affinity for the different Urechistachykinin peptides, responding to them equivalently.[5]

Caption: Signaling pathway of this compound.

Experimental Protocols

This section provides an overview of the methodologies that would be employed for the isolation, characterization, and functional analysis of this compound.

Peptide Isolation and Purification from Urechis unicinctus Ventral Nerve Cords

-

Tissue Extraction: Ventral nerve cords from Urechis unicinctus are dissected and immediately frozen in liquid nitrogen. The frozen tissue is then homogenized in an acidic extraction solution (e.g., acetone or acidified methanol) to precipitate proteins and extract peptides.

-

Centrifugation and Delipidation: The homogenate is centrifuged at high speed to pellet the precipitated proteins. The supernatant, containing the peptides, is collected and subjected to delipidation with a non-polar solvent like petroleum ether.

-

Chromatographic Separation: The peptide extract is then subjected to a series of chromatographic steps for purification.

-

Ion-Exchange Chromatography: The extract is first passed through an ion-exchange column (e.g., SP-Sephadex) to separate peptides based on their charge.

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing tachykinin-like immunoreactivity (as determined by radioimmunoassay) or bioactivity are further purified by multiple rounds of RP-HPLC using different column matrices (e.g., C18, C8) and gradients of an organic solvent (e.g., acetonitrile) in an aqueous buffer (e.g., trifluoroacetic acid).

-

-

Peptide Sequencing: The purified peptide is subjected to Edman degradation for amino acid sequencing. The molecular weight can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Caption: Workflow for the isolation of this compound.

Cockroach Hindgut Contraction Bioassay

-

Dissection: The hindgut of an adult cockroach (e.g., Periplaneta americana) is dissected and mounted in an organ bath containing an appropriate physiological saline solution, aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Transducer Attachment: One end of the hindgut is fixed, and the other end is attached to an isometric force transducer to record contractions.

-

Equilibration: The preparation is allowed to equilibrate until spontaneous rhythmic contractions stabilize.

-

Peptide Application: Synthetic this compound is added to the organ bath in a cumulative concentration-dependent manner.

-

Data Recording and Analysis: The changes in the frequency and amplitude of contractions are recorded. A dose-response curve is constructed to determine the EC50 value.

Functional Characterization of the Urechistachykinin Receptor (UTKR) in Xenopus Oocytes

-

cRNA Synthesis and Injection: The cDNA encoding the UTKR is subcloned into an appropriate expression vector. Capped cRNA is synthesized in vitro and microinjected into mature Xenopus laevis oocytes.

-

Oocyte Incubation: The injected oocytes are incubated for 2-4 days to allow for receptor expression on the plasma membrane.

-

Two-Electrode Voltage Clamp: An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The membrane potential is held at a potential such as -60 mV.

-

Ligand Application: this compound is applied to the oocyte via the perfusion system.

-

Measurement of Calcium-Activated Chloride Currents: Activation of the Gq-coupled UTKR leads to an increase in intracellular calcium, which in turn activates endogenous calcium-activated chloride channels in the oocyte. The resulting inward chloride current is measured as an indicator of receptor activation.

-

Dose-Response Analysis: A dose-response curve is generated by applying a range of this compound concentrations to determine the EC50 for receptor activation.

References

- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ca2+ oscillations and Ca2+ influx in Xenopus oocytes expressing a novel 5-hydroxytryptamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of multiple urechistachykinin peptides, gene expression, pharmacological activity, and detection using mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 5. The Xenopus Oocyte: A Single-Cell Model for Studying Ca2+ Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analyses of the effects of Gq protein on the activated states of the muscarinic M3 receptor and the purinergic P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Mechanism of Action of Urechistachykinin II: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urechistachykinin II (Uru-TK II) is a neuropeptide belonging to the tachykinin family, originally isolated from the ventral nerve cords of the echiuroid worm, Urechis unicinctus. Like other tachykinins, Uru-TK II plays a role in muscle contraction. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound, focusing on its receptor interactions, signaling pathways, and physiological effects. The information is presented to be a valuable resource for researchers in the fields of neuropeptide biology, pharmacology, and drug development.

Introduction

Tachykinins are a diverse family of neuropeptides that share a conserved C-terminal amino acid sequence, -Phe-X-Gly-Leu-Met-NH2. They are involved in a wide array of physiological processes, including smooth muscle contraction, neurotransmission, and inflammation. This compound is an invertebrate tachykinin-related peptide with the amino acid sequence H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2.[1] It has been shown to elicit contractile responses in the body-wall muscle of Urechis unicinctus and the hindgut of the cockroach.[1] Understanding the mechanism of action of Uru-TK II can provide insights into the evolution of tachykinin signaling and may present opportunities for the development of novel therapeutic agents.

Receptor Interaction and Binding

This compound exerts its effects by binding to a specific G protein-coupled receptor (GPCR) known as the Urechistachykinin receptor (UTKR). This receptor was identified and characterized in Urechis unicinctus. Functional studies involving the heterologous expression of UTKR in Xenopus oocytes have demonstrated that it is activated by several members of the urechistachykinin peptide family, including Uru-TK I, II, III, IV, V, and VII. Notably, the receptor is not activated by the mammalian tachykinin, substance P, or by a synthetic Uru-TK analog where the C-terminal Arg-NH2 is replaced by Met-NH2, highlighting the specificity of the ligand-receptor interaction.

Quantitative Data on Receptor Binding and Activation

While the functional interaction between Uru-TK II and its receptor has been established, specific quantitative data on binding affinity (Kd or Ki) and the half-maximal effective concentration (EC50) for Uru-TK II at the UTKR are not extensively documented in the available literature. However, for context, the potencies of various tachykinins at different vertebrate and invertebrate tachykinin receptors have been determined. For example, in a study on a human NK2 receptor transfected cell line, the selective NK2 agonist [β-Ala8]NKA(4-10) exhibited a potent EC50 value of 4.83 x 10-9 M for inducing an intracellular calcium rise.

| Ligand/Agonist | Receptor | Assay | Parameter | Value | Reference |

| [β-Ala8]NKA(4-10) | Human NK2 | Intracellular Ca2+ rise in CHO cells | EC50 | 4.83 nM | |

| This compound | UTKR | Muscle Contraction / Ca2+ Flux | EC50 | Data not available | |

| This compound | UTKR | Radioligand Binding | Kd/Ki | Data not available |

Signaling Pathway

The activation of the Urechistachykinin receptor by Uru-TK II initiates a cascade of intracellular signaling events. Functional analysis in Xenopus oocytes has confirmed that UTKR activation leads to a calcium-dependent signal transduction pathway. This strongly suggests that the UTKR, like other tachykinin receptors, is coupled to the Gq/11 family of G proteins.

Upon ligand binding, the activated Gq/11 protein stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key event that leads to various cellular responses, including muscle contraction.

Caption: Signaling pathway of this compound via the UTKR.

Physiological Effects

The primary physiological effect of this compound that has been characterized is its myotropic (muscle-contracting) activity.

-

Urechis unicinctus Body-Wall Muscle: Uru-TK II induces contraction of the inner circular body-wall muscle of the echiuroid worm.[1] This action is likely crucial for the animal's locomotion and burrowing behavior.

-

Cockroach Hindgut: Uru-TK II has been shown to potentiate spontaneous rhythmic contractions of the cockroach hindgut, demonstrating its cross-species activity on invertebrate muscle tissue.[1]

Experimental Protocols

Receptor Activation Assay in Xenopus Oocytes

This assay is used to functionally characterize the receptor and its coupling to intracellular signaling pathways.

-

Oocyte Preparation: Oocytes are surgically removed from a female Xenopus laevis frog and defolliculated by collagenase treatment.

-

cRNA Injection: Oocytes are injected with cRNA encoding the Urechistachykinin receptor (UTKR). Control oocytes are injected with water.

-

Incubation: Injected oocytes are incubated for 2-4 days to allow for receptor expression.

-

Calcium Imaging:

-

Oocytes are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Basal fluorescence is recorded using a fluorescence microscope.

-

This compound is applied to the oocytes at various concentrations.

-

Changes in intracellular calcium are monitored by measuring the change in fluorescence intensity.

-

-

Data Analysis: The change in fluorescence is used to determine the concentration-response relationship and calculate the EC50 value.

In Vitro Muscle Contraction Assay

This assay directly measures the physiological response of a muscle tissue to the neuropeptide.

-

Tissue Dissection: The inner circular body-wall muscle from Urechis unicinctus is dissected and mounted in an organ bath containing a physiological saline solution.

-

Equilibration: The muscle preparation is allowed to equilibrate under a constant tension until a stable baseline is achieved.

-

Drug Application: this compound is added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

-

Contraction Measurement: The isometric or isotonic contractions of the muscle are recorded using a force-displacement transducer.

-

Data Analysis: The magnitude of the contraction is plotted against the concentration of Uru-TK II to generate a dose-response curve and determine the EC50 and maximum response (Emax).

Caption: General experimental workflow for characterizing Uru-TK II's mechanism of action.

Conclusion

This compound is an invertebrate tachykinin that acts through a specific G protein-coupled receptor, the UTKR. Its mechanism of action involves the activation of a Gq/11-mediated signaling pathway, leading to an increase in intracellular calcium and subsequent muscle contraction. While the qualitative aspects of its function are established, further research is required to determine the precise quantitative pharmacology of Uru-TK II, including its binding affinity and potency at its native receptor. Such studies will provide a more complete understanding of its physiological role and its relationship to the broader family of tachykinin neuropeptides. This knowledge will be invaluable for comparative physiology and may inform the development of novel pharmacological tools and therapeutics.

References

Unlocking the Therapeutic Potential: A Technical Guide to the Antimicrobial and Antibacterial Properties of Urechistachykinin II

For Immediate Release

DAEGU, South Korea – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the antimicrobial and antibacterial properties of Urechistachykinin II (U II), a neuropeptide isolated from the marine invertebrate Urechis unicinctus. This document collates critical data on its mechanism of action, antimicrobial spectrum, and the experimental protocols used to elucidate its therapeutic potential.

Mechanism of Action: A Focus on Membrane Disruption

The antimicrobial activity of this compound is intrinsically linked to its ability to perturb and permeabilize the cell membranes of pathogenic microorganisms. This direct action on the microbial membrane is a hallmark of many antimicrobial peptides (AMPs) and represents a promising strategy to combat antibiotic resistance.

Studies involving analogues of U II have revealed that the hydrophobicity of the peptide is a critical determinant of its antimicrobial efficacy. Specifically, the hydrophobic amino acid residue Phenylalanine at position 6 (Phe-6) has been identified as playing a more crucial role in its membrane-disrupting activity than Glycine at position 8 (Gly-8) or Arginine at position 10 (Arg-10).[2] This was determined through the synthesis of U II analogues where these specific residues were substituted with Alanine. The resulting antimicrobial activity was found to be in the order of Analogue 3 (Arg-10 to Ala) > U II = Analogue 2 (Gly-8 to Ala) > Analogue 1 (Phe-6 to Ala), directly correlating with membrane permeabilization as measured by propidium iodide (PI) influx and fluorescein isothiocyanate dextran (FD) leakage assays.[2]

This membrane-active mechanism is further supported by confocal microscopy studies, which have shown that Urechistachykinins I and II are localized in the cell envelope of treated microbes.[1] Flow cytometry analyses using bis-(1,3-dibutylbarbituric acid) trimethine oxonol have also demonstrated physical changes in the membranes of Candida albicans when exposed to these peptides.[1]

Below is a diagram illustrating the proposed mechanism of action for this compound.

Quantitative Antimicrobial Activity

| Peptide/Analogue | Relative Antimicrobial Activity |

| Analogue 3 (Arg-10 -> Ala) | Highest |

| This compound | High |

| Analogue 2 (Gly-8 -> Ala) | High |

| Analogue 1 (Phe-6 -> Ala) | Lower |

Table 1: Comparative Antimicrobial Activity of this compound and its Analogues.[2]

Experimental Protocols

To facilitate further research and validation of the antimicrobial properties of this compound, detailed methodologies for key experiments are outlined below.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. A standard broth microdilution method is typically employed.

Protocol:

-

Preparation of Microbial Inoculum:

-

Isolate a single colony of the test microorganism from an agar plate.

-

Inoculate the colony into a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Incubate at the optimal temperature (e.g., 37°C for most bacteria, 30°C for fungi) with shaking until the culture reaches the mid-logarithmic phase of growth.

-

Adjust the turbidity of the bacterial or fungal suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute further to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL).

-

-

Preparation of Peptide Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or a buffer).

-

Perform serial two-fold dilutions of the peptide in the appropriate broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized microbial inoculum to each well of the microtiter plate containing the peptide dilutions.

-

Include positive (microorganism in broth without peptide) and negative (broth only) controls.

-

Incubate the plate at the optimal temperature for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the peptide at which no visible growth is observed.

-

Membrane Permeabilization Assays

1. Propidium Iodide (PI) Influx Assay:

Propidium iodide is a fluorescent molecule that cannot penetrate the membrane of live cells. Upon membrane damage, it enters the cell and intercalates with DNA, leading to a significant increase in fluorescence.

Protocol:

-

Preparation of Microbial Suspension:

-

Grow the microbial culture to the mid-logarithmic phase and wash the cells with a suitable buffer (e.g., PBS).

-

Resuspend the cells in the same buffer to a defined optical density.

-

-

Assay Procedure:

-

Add the microbial suspension to the wells of a black 96-well microtiter plate.

-

Add propidium iodide to a final concentration of 10 µg/mL.

-

Add varying concentrations of this compound to the wells.

-

Monitor the increase in fluorescence over time using a fluorescence microplate reader (excitation ~535 nm, emission ~617 nm).

-

2. Fluorescein Isothiocyanate (FITC)-Dextran Leakage Assay:

This assay measures the leakage of larger molecules from the cytoplasm, indicating more significant membrane damage.

Protocol:

-

Loading of Microbial Cells:

-

Incubate the microbial cells with FITC-dextran of a specific molecular weight (e.g., 4 kDa) to allow for its uptake.

-

Wash the cells thoroughly to remove any extracellular FITC-dextran.

-

-

Assay Procedure:

-

Resuspend the FITC-dextran-loaded cells in a buffer.

-

Add varying concentrations of this compound.

-

Incubate for a defined period.

-

Centrifuge the suspension to pellet the cells.

-

Measure the fluorescence of the supernatant, which corresponds to the amount of FITC-dextran that has leaked from the cells.

-

The following diagram illustrates a typical experimental workflow for assessing the antimicrobial activity of this compound.

Future Directions

The findings presented in this guide underscore the potential of this compound as a lead compound for the development of new antimicrobial therapies. Further research is warranted to establish a comprehensive profile of its activity against a wider range of clinically relevant pathogens, including multidrug-resistant strains. Detailed structure-activity relationship studies will be invaluable in optimizing its efficacy and selectivity, paving the way for preclinical and clinical development.

References

Urechistachykinin II and Its Effect on Muscle Contraction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urechistachykinin II (Uru-TK II) is a tachykinin-related neuropeptide identified in the echiuroid worm, Urechis unicinctus. As a member of the extensive tachykinin family, which is characterized by a conserved C-terminal motif, Uru-TK II has been shown to exert myostimulatory effects on invertebrate muscle tissues. This technical guide provides a comprehensive overview of the current knowledge regarding the effects of this compound on muscle contraction, including its physiological actions, the putative signaling pathway, and generalized experimental protocols for its study. The information is intended to serve as a foundational resource for researchers investigating invertebrate neuropeptide signaling and those in the early stages of drug discovery targeting related pathways.

Introduction

Tachykinins are a widespread family of neuropeptides found throughout the animal kingdom, playing crucial roles in a variety of physiological processes, including smooth muscle contraction, neurotransmission, and inflammation. Invertebrate tachykinin-related peptides, while sharing structural homology with their vertebrate counterparts, exhibit distinct structural features and pharmacological profiles. This compound, isolated from the ventral nerve cords of the marine worm Urechis unicinctus, is one such peptide.[1] Its demonstrated bioactivity on muscle tissue makes it a subject of interest for understanding the fundamental mechanisms of neuromuscular control in invertebrates.

This compound: Structure and Function

This compound is a decapeptide with the amino acid sequence H-Ala-Ala-Gly-Met-Gly-Phe-Phe-Gly-Ala-Arg-NH2.[1] Initial studies have demonstrated its contractile effect on the inner circular body-wall muscle of its native organism, Urechis unicinctus, and its ability to potentiate spontaneous rhythmic contractions of the cockroach hindgut.[1] Subsequent research has identified a precursor protein in Urechis unicinctus that encodes for Uru-TK II along with several other tachykinin-related peptides.

Quantitative Data on Muscle Contraction

A comprehensive review of the available literature did not yield specific quantitative data, such as EC50 values or full dose-response curves, for the contractile effect of this compound on muscle preparations. The primary literature describes a qualitative contractile action.[1] One study noted that the contractile activity of other Urechistachykinin-like peptides on the cockroach hindgut was as potent as that of Uru-TK II, but did not provide specific dose-response parameters.[2]

Table 1: Summary of this compound Bioactivity on Muscle Contraction

| Peptide | Tissue Preparation | Observed Effect | Quantitative Data (e.g., EC50) | Reference |

| This compound | Inner circular body-wall muscle of Urechis unicinctus | Contractile action | Not Reported | [1] |

| This compound | Hindgut of cockroach (Periplaneta) | Potentiation of spontaneous rhythmic contractions | Not Reported | [1] |

| Urechistachykinin-like peptides (III-VII) | Hindgut of cockroach (Periplaneta) | Contractile activity as potent as Uru-TK II | Not Reported | [2] |

Experimental Protocols

Detailed experimental protocols for the bioassays of this compound are not explicitly detailed in the available literature. However, based on standard methodologies for invertebrate smooth muscle pharmacology, a generalized protocol for assessing the effect of Uru-TK II on the Urechis unicinctus body wall muscle is provided below.

Preparation of Urechis unicinctus Inner Circular Body-Wall Muscle

-

Animal Dissection: An adult Urechis unicinctus is dissected to expose the body wall.

-

Muscle Strip Isolation: A strip of the inner circular body-wall muscle is carefully isolated.

-

Mounting in Organ Bath: The muscle strip is mounted in an organ bath containing an appropriate physiological saline solution for marine invertebrates, maintained at a constant temperature and continuously aerated.

-

Transducer Attachment: One end of the muscle strip is attached to a fixed point, and the other end is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The muscle preparation is allowed to equilibrate in the organ bath under a slight resting tension until a stable baseline is achieved.

Muscle Contraction Assay

-

Peptide Application: A stock solution of synthetic this compound is prepared in the physiological saline.

-

Cumulative Dosing: The peptide is added to the organ bath in a cumulative manner, with each subsequent dose added after the response to the previous dose has reached a plateau.

-

Data Recording: Changes in isometric tension are recorded continuously throughout the experiment.

-

Data Analysis: The contractile responses are measured as the increase in tension above the baseline. A dose-response curve can be constructed by plotting the magnitude of the contraction against the logarithm of the peptide concentration. From this curve, parameters such as the EC50 (the concentration of peptide that produces 50% of the maximal response) can be calculated.

Signaling Pathway of this compound in Muscle Contraction